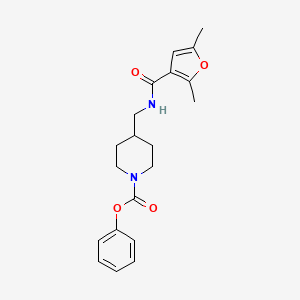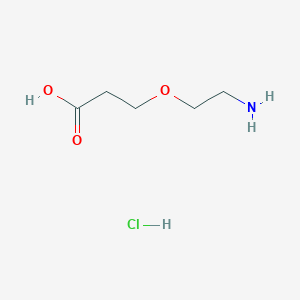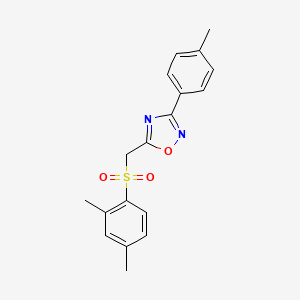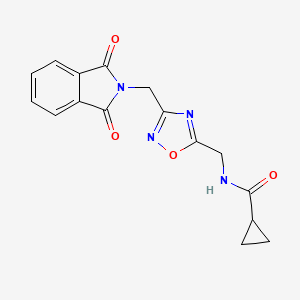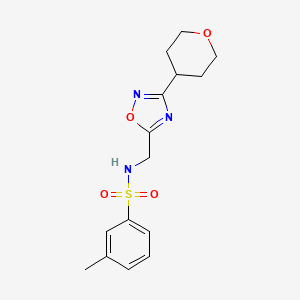![molecular formula C20H17F3N2O4S2 B2537180 N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896679-19-9](/img/structure/B2537180.png)
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiazole, a class of heterocyclic compounds that exhibit a wide range of biological activities . It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Synthesis Analysis
The synthesis of such compounds often involves the use of substituted thiazoles. The substituents on the thiazole ring can greatly affect the biological outcomes . The synthesis process often involves complex chemical reactions and the use of various reagents .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The molecular structure of this compound would be influenced by the trifluoromethyl group on the phenyl ring and the dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety.Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the thiazole core and the various substituents. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of this specific compound would be influenced by its particular substituents.Aplicaciones Científicas De Investigación
1. Antimicrobial and Antiproliferative Properties
A study by (Irshad et al., 2018) focused on the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives. The research revealed that these compounds demonstrate moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) and good activity against lipoxygenase enzyme. They also showed promising antimicrobial and hemolytic activities.
2. Enzyme Inhibitory Potential
Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. Their research indicated significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
3. Potential in Treating Glaucoma
Graham et al. (1989) synthesized derivatives of benzo[b]thiophene-2-sulfonamide, finding some to be potent ocular hypotensive agents, suggesting their utility in glaucoma treatment (Graham et al., 1989).
4. Reactivity Investigation for Antimalarial and COVID-19 Drugs
Fahim and Ismael (2021) conducted a reactivity investigation of sulfonamides for potential antimalarial activity. They also explored these compounds for treating COVID-19, demonstrating their multifaceted pharmaceutical applications (Fahim & Ismael, 2021).
Safety and Hazards
Direcciones Futuras
Thiazoles and their derivatives have been the subject of extensive research due to their diverse biological activities. Future research may focus on exploring new synthetic routes, investigating their mechanisms of action in more detail, and evaluating their therapeutic potential in various disease contexts .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, and the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse biological activities, which suggests they may have varied pharmacokinetic properties depending on their specific structure .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be greatly affected by the substituents on the thiazole ring .
Propiedades
IUPAC Name |
N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S2/c21-20(22,23)14-3-1-13(2-4-14)19-25-15(12-30-19)7-8-24-31(26,27)16-5-6-17-18(11-16)29-10-9-28-17/h1-6,11-12,24H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJSCHRUFKSMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2537098.png)
![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)
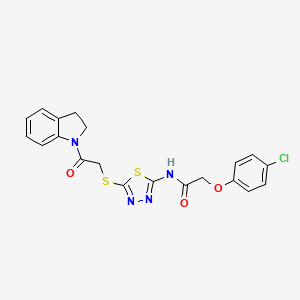
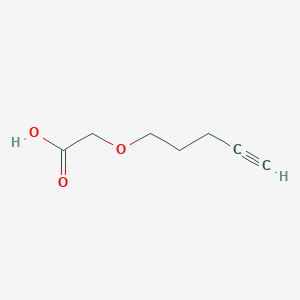

![7-chloro-2-[({4-[(4-methoxybenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)
